molecular formula C23H22ClN5O3 B1666923 Betrixaban CAS No. 330942-05-7

Betrixaban

Cat. No. B1666923
CAS RN: 330942-05-7
M. Wt: 451.9 g/mol
InChI Key: XHOLNRLADUSQLD-UHFFFAOYSA-N
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Description

Betrixaban is a Factor Xa inhibitor used for prophylaxis of venous thromboembolism (VTE) in hospitalized patients . It is an anticoagulant that works by decreasing the clotting ability of the blood and helps prevent harmful clots from forming in the blood vessels .


Synthesis Analysis

The synthesized imidoate reacted with dimethylamine to get this compound hydrochloride, which was salified by alkaline hydrolysis to obtain the this compound maleate .


Molecular Structure Analysis

This compound has a molecular formula of C23H22ClN5O3 . It is a member of guanidines, a member of benzamides, a secondary carboxamide, a monochloropyridine, and a monomethoxybenzene . The molecular weight of this compound is 451.9 g/mol .


Chemical Reactions Analysis

This compound has minimal hepatic metabolism (<1%), preventing potential accumulation with liver impairment . Plasma samples were assessed for this compound for a range of 0.100 to 50.0 ng/mL (based on analysis of 0.1 mL plasma) .


Physical And Chemical Properties Analysis

This compound has a rapid absorption at a dose of 80 mg. Its peak plasma concentration is registered within 3-4 hours after oral administration in healthy humans . The oral bioavailability is 34%, and it can be reduced with the consumption of food . The apparent volume of distribution is 32 L/kg .

Scientific Research Applications

1. Prevention of Venous Thromboembolism in Knee Replacement Surgery

Betrixaban has been studied for its effectiveness in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement. A clinical trial demonstrated that this compound showed antithrombotic activity and was well-tolerated in knee replacement patients at the doses studied (Turpie et al., 2008).

2. Pharmacokinetics and Drug Interaction

Research on the metabolism and disposition of this compound revealed that it is mainly excreted unchanged and has minimal interaction with major cytochrome P450 (CYP) enzymes. This indicates a low potential for drug-drug interactions, which is crucial for patient safety (Hutchaleelaha et al., 2012).

3. Impact on Coagulation Assays

A study focused on how this compound affects routine coagulation assays, finding that it significantly alters several diagnostic tests. Understanding these effects is important for correctly interpreting coagulation assays in patients taking this compound (Siriez et al., 2018).

4. Cardiac Safety Profile

This compound has been evaluated for its impact on cardiac safety, particularly in terms of QTc prolongation, a measure of heart rhythm. Studies concluded that this compound does not cause significant QTc interval changes, affirming its safety from a cardiac perspective (Sinha et al., 2013).

5. Use in Atrial Fibrillation

Research comparing this compound with warfarin in patients with atrial fibrillation indicated that this compound might offer a similar or lower rate of bleeding compared to well-controlled warfarin. This suggests its potential use in managing atrial fibrillation (Connolly et al., 2013).

6. Effect on Deep Vein Thrombosis Burden

This compound has been shown to reduce the risk and extent of deep vein thrombosis (DVT) in medically ill patients. This highlights its effectiveness in reducing the thrombus burden in patients at risk of VTE (Chi et al., 2017).

7. Approval for Extended Prophylaxis in Acutely Ill Patients

This compound received FDA approval for extended-duration thromboprophylaxis in acutely ill medical patients, marking its significance in preventing VTE in this patient group (Ageno, 2018).

8. Pharmacokinetic Profile

This compound'spharmacokinetic profile is characterized by limited renal excretion and minimal metabolism through the cytochrome p450 system, making it a potentially flexible option for patients with renal impairment (Palladino et al., 2013).

9. Risk Stratification in Acutely Ill Patients

This compound's role in risk stratification for stroke among acutely ill hospitalized medical patients has been underscored. It highlights the unmet need for targeted stroke risk stratification in this patient population (Marszalek et al., 2017).

10. Safety and Efficacy in Different Dosages

A study comparing the safety and efficacy of full versus reduced-dose this compound in medically ill patients showed that the 80-mg dose had improved efficacy across all cohorts relative to standard-dose enoxaparin without an excess risk of major bleeding (Gibson et al., 2017).

11. Potential as a Direct Oral Anticoagulant

This compound is considered a valuable addition to the repertoire of direct oral anticoagulants (DOACs), particularly for patients with renal or hepatic dysfunction, due to its unique pharmacokinetic properties (Thoenes et al., 2016).

12. FDA Approval and Clinical Application

This compound's FDA approval for extended VTE prophylaxis in acutely ill medical patients and its safety and efficacy profile underscore its role in clinical practice (Almalki, 2017).

13. Efficacy in Critically Ill Patients

A study assessing this compound's efficacy in critically ill patients found a reduction in VTE risk without increased major bleeding events, suggesting its benefit in this specific patient group (Chi et al., 2019).

14. Extended-Duration Thromboprophylaxis

This compound's effectiveness in extended-duration thromboprophylaxis in acutely ill medical patients was demonstrated, suggesting its role in reducingVTE risk in patients with prolonged risk factors beyond standard therapy duration (Cohen et al., 2016).

15. Discovery and Development

The discovery and development of this compound, including its chemical structure and factor Xa inhibitory activity, highlight its emergence as a clinically significant anticoagulant (Zhang et al., 2009).

16. Net Clinical Outcomes

An analysis from the APEX trial showed that extended-duration this compound significantly reduced fatal or irreversible events compared with standard-duration enoxaparin among hospitalized medically ill patients (Gibson et al., 2017).

17. Pharmacogenetics

The pharmacogenetics of direct oral anticoagulants, including this compound, have been systematically reviewed, focusing on the inter-individual variability in pharmacodynamics and pharmacokinetics due to genetic polymorphisms (Raymond et al., 2021).

Mechanism of Action

Target of Action

Betrixaban is a Factor Xa inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents thrombin generation, thereby reducing the risk of thrombus formation .

Mode of Action

This compound acts as a cofactor-independent direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . This inhibition is competitive and reversible, meaning that this compound binds to Factor Xa in a manner that competes with its natural substrates, and this binding can be reversed .

Biochemical Pathways

The major biotransformation pathway for this compound involves hydrolysis to form PRT062802 and PRT062803 . PRT062803 can be further demethylated to form PRT062799 or hydroxylated to form PRT062982 .

Pharmacokinetics

This compound has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life among the class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This compound is mainly cleared via the hepatobiliary system . Only 5%–7% of orally administered this compound is renally cleared, making it a suitable option for patients with renal impairment . It also has minimal hepatic metabolism (<1%), reducing the risk of accumulation in patients with liver impairment .

Result of Action

The primary result of this compound’s action is the prevention of thrombin generation . This leads to a reduction in the risk of venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of P-glycoprotein (P-gp) inhibitors can impact this compound’s pharmacokinetics . Additionally, the bioavailability of this compound is lowered if taken with fatty food . Therefore, the patient’s diet and concomitant medications can influence the efficacy and stability of this compound.

Future Directions

Betrixaban is the first direct oral anticoagulant approved for VTE prophylaxis in adult, acutely ill patients at risk for thromboembolisms . Its unique pharmacological profile, including a long half-life, minimal renal clearance, and minimal hepatic metabolism, may allow broader use to include patients with renal impairment .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOLNRLADUSQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954727
Record name Betrixaban
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Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5-2.7 mg/ml
Record name Betrixaban
Source DrugBank
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Mechanism of Action

Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa.
Record name Betrixaban
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CAS RN

330942-05-7
Record name Betrixaban
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Record name Betrixaban [USAN:INN]
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Record name Betrixaban
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Record name Betrixaban
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Record name Betrixaban
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Record name BETRIXABAN
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Melting Point

200-212 ºC
Record name Betrixaban
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URL https://www.drugbank.ca/drugs/DB12364
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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